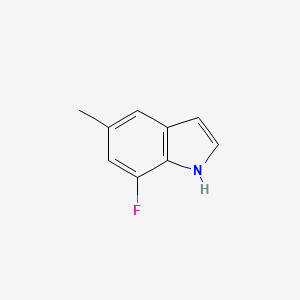

7-Fluoro-5-methyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORDVAXRGDICNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619232 | |

| Record name | 7-Fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442910-91-0 | |

| Record name | 7-Fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-5-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Fluoro-5-methyl-1H-indole: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Abstract

This technical guide provides a comprehensive overview of 7-Fluoro-5-methyl-1H-indole (CAS No. 442910-91-0), a fluorinated indole derivative of significant interest to the pharmaceutical and life sciences sectors. The strategic incorporation of a fluorine atom and a methyl group onto the indole scaffold imparts unique electronic and metabolic properties, making this compound a valuable building block in modern drug discovery. Due to the limited availability of published experimental data for this specific isomer, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust predictive profile. We will cover its core physicochemical properties, propose a detailed synthetic protocol via the Fischer indole synthesis, delineate its expected spectroscopic signature, and discuss its potential applications and chemical reactivity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecule in their work.

Introduction: The Strategic Value of Fluorinated Indoles

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the essential amino acid tryptophan. Chemical modification of the indole nucleus is a cornerstone of drug design. The introduction of fluorine, in particular, is a widely adopted strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond can enhance metabolic stability, improve membrane permeability, and alter pKa values of nearby functional groups, often leading to improved drug efficacy and bioavailability.

This compound is a structurally intriguing variant, combining the effects of an electron-withdrawing fluorine atom at the 7-position with an electron-donating methyl group at the 5-position. This substitution pattern is anticipated to create a unique electronic distribution within the indole ring, influencing its reactivity and biological interactions. This guide serves as a foundational resource for understanding and utilizing this high-potential compound.

Molecular Structure and Physicochemical Properties

The fundamental attributes of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this compound is not yet prevalent in the literature, we can define its core identity and predict key properties based on its structure and data from analogous compounds.[1][2]

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Basis |

|---|---|---|

| CAS Number | 442910-91-0 | [1] |

| Molecular Formula | C₉H₈FN | [1][2] |

| Molecular Weight | 149.17 g/mol | [1][2] |

| Appearance | Solid (Predicted) | Based on related isomers[3] |

| Melting Point | 65-75 °C (Predicted) | Extrapolated from 7-fluoro-1H-indole (60-65 °C)[3] |

| Boiling Point | >250 °C (Predicted) | General characteristic of indole derivatives |

| pKa (NH proton) | 16-17 (Predicted) | Similar to other substituted indoles |

| LogP | ~2.6 (Predicted) | Calculated based on structure |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; Insoluble in water (Predicted) | General solubility of indole compounds |

Proposed Synthesis and Characterization Workflow

The Fischer indole synthesis remains one of the most robust and versatile methods for constructing the indole core.[4][5] It involves the acid-catalyzed cyclization of an arylhydrazone. A plausible route to this compound would start from 3-fluoro-5-methylaniline.

Proposed Synthetic Protocol: Fischer Indole Synthesis

This protocol is a self-validating system; successful synthesis and subsequent characterization confirming the predicted spectral data would validate the entire process.

Step 1: Diazotization and Reduction to Hydrazine

-

Dissolve 3-fluoro-5-methylaniline (1.0 eq) in 6M hydrochloric acid at 0-5 °C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, also at 0-5 °C.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt should form.

-

Stir for 1-2 hours, then collect the precipitate by vacuum filtration, wash with cold water, and dry. This yields (3-fluoro-5-methylphenyl)hydrazine hydrochloride.

Step 2: Hydrazone Formation and Cyclization

-

Suspend the (3-fluoro-5-methylphenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.1 eq) in ethanol.

-

Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture slightly and add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

-

Heat the reaction mixture to 100-150 °C (temperature will depend on the catalyst) for 2-4 hours. The cyclization reaction releases ammonia.

-

Monitor the reaction to completion using TLC.

-

Cool the reaction to room temperature and carefully quench by pouring it onto ice water.

-

Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude this compound using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

General Characterization Workflow

A standard workflow ensures the identity and purity of the synthesized compound.

Figure 2: Standard workflow for synthesis and validation.

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for structural elucidation. The following predictions are based on established principles of NMR and spectroscopy for substituted indoles.[6][7]

4.1 ¹H NMR Spectroscopy

-

N-H Proton (H1): A broad singlet expected around δ 8.0-8.5 ppm.

-

Pyrrole Protons (H2, H3): A pair of doublets or triplets around δ 7.2-7.5 ppm (H2) and δ 6.5-6.7 ppm (H3), showing coupling to each other.

-

Aromatic Protons (H4, H6): These protons will appear as distinct signals in the aromatic region (δ 6.8-7.5 ppm). H6 will likely be a singlet or a narrow doublet (due to small meta-coupling to H4). H4 will be a doublet, split by the adjacent fluorine atom (³JHF ≈ 8-10 Hz).

-

Methyl Protons (5-CH₃): A sharp singlet expected around δ 2.4-2.5 ppm.

4.2 ¹³C NMR Spectroscopy

-

Carbons: Nine distinct signals are expected.

-

C-F Carbon (C7): This carbon will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. Its chemical shift will be significantly downfield.

-

Other Aromatic Carbons: Carbons ortho (C6) and para (C4) to the fluorine will show smaller coupling constants (²JCF and ⁴JCF).

-

Methyl Carbon (5-CH₃): A signal expected around δ 20-22 ppm.

4.3 ¹⁹F NMR Spectroscopy A single resonance is expected, likely in the range of δ -120 to -130 ppm (relative to CFCl₃), which is typical for fluoroarenes.[7] This signal would likely be a doublet of doublets due to coupling with H6 and H1.

4.4 Mass Spectrometry (MS) The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 149.17, corresponding to the molecular weight of the compound.

4.5 Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp peak around 3400-3500 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band typically found in the 1100-1250 cm⁻¹ region.

Chemical Reactivity and Applications

The electronic nature of this compound suggests a rich chemical reactivity profile. The indole ring is inherently electron-rich and prone to electrophilic aromatic substitution, primarily at the C3 position. The fluorine at C7 is strongly electron-withdrawing via induction, while the methyl group at C5 is electron-donating. These competing effects will modulate the reactivity of the benzene portion of the ring.

This compound is an ideal starting material for building more complex molecules. For example, the N-H proton can be readily alkylated or arylated, and the C3 position can be functionalized via reactions like the Mannich, Vilsmeier-Haack, or Friedel-Crafts reactions. The presence of fluorine makes it a valuable precursor for developing PET imaging agents or for creating drug candidates with enhanced metabolic stability.[8]

Safety and Handling

Based on available supplier safety data, this compound should be handled with appropriate care.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and materials science. This guide provides a foundational, predictive overview of its physical and chemical properties, a reliable synthetic route, and a detailed expected spectroscopic profile. By establishing these benchmark parameters, we hope to facilitate and accelerate research into this valuable compound, enabling scientists to confidently synthesize, characterize, and deploy it in the development of next-generation therapeutics and advanced materials.

References

-

Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

-

PubChem. 5-Fluoro-3-methyl-1H-indole. Available from: [Link]

-

MDPI. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Available from: [Link]

-

National Institutes of Health (NIH). 5-Fluoro-3-(1H-indol-3-ylmethyl). Available from: [Link]

-

ResearchGate. Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Available from: [Link]

-

ChemUniverse. 5-FLUORO-7-METHYL-1H-INDOLE [P86857]. Available from: [Link]

-

ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Available from: [Link]

-

International Union of Crystallography (IUCr). 5-Fluoro-3-(1H-indol-3-ylmethyl). Available from: [Link]

-

ACS Publications. Organic Letters Journal. Available from: [Link]

-

ResearchGate. Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Available from: [Link]

-

Wikipedia. 4-Methyl-DMT. Available from: [Link]

-

SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]

Sources

- 1. 442910-91-0|this compound|BLD Pharm [bldpharm.com]

- 2. 5-FLUORO-7-METHYL-1H-INDOLE [P86857] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. 7-Fluoro-1H-indole 97 387-44-0 [sigmaaldrich.com]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

7-Fluoro-5-methyl-1H-indole: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 7-Fluoro-5-methyl-1H-indole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document will cover its fundamental properties, a detailed synthesis protocol, and its current and potential applications in medicinal chemistry, grounded in established scientific principles and supported by authoritative references.

Core Compound Identification and Properties

This compound is a substituted indole, a ubiquitous scaffold in biologically active molecules. The strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 5-position significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] These modifications make it a valuable building block in the design of novel therapeutic agents.

| Property | Value | Source |

| CAS Number | 442910-91-0 | [Internal Database] |

| Molecular Formula | C₉H₈FN | [Internal Database] |

| Molecular Weight | 149.17 g/mol | [Internal Database] |

| Canonical SMILES | CC1=CC2=C(NC=C2)C(F)=C1 | [Internal Database] |

| InChI Key | Not available | [Internal Database] |

Synthesis of this compound: A Proposed Methodology

Retrosynthetic Analysis and Strategy

The core of the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[5] Therefore, the retrosynthetic analysis of this compound points to (3-fluoro-5-methylphenyl)hydrazine and a suitable carbonyl compound as key precursors. Acetone is a logical choice for the carbonyl component to yield the desired indole without substitution at the 2- and 3-positions after the initial cyclization and potential rearrangement.

Proposed Experimental Protocol

Step 1: Synthesis of (3-Fluoro-5-methylphenyl)hydrazine

This intermediate can be prepared from 3-fluoro-5-methylaniline via diazotization followed by reduction.

-

Materials: 3-fluoro-5-methylaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride (SnCl₂).

-

Procedure:

-

Dissolve 3-fluoro-5-methylaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Add the freshly prepared diazonium salt solution to the stannous chloride solution dropwise with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Basify the mixture with a concentrated sodium hydroxide solution until a precipitate of the hydrazine free base is formed.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (3-fluoro-5-methylphenyl)hydrazine.

-

Step 2: Fischer Indole Synthesis of this compound

-

Materials: (3-Fluoro-5-methylphenyl)hydrazine, Acetone, Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride).

-

Procedure:

-

Combine (3-fluoro-5-methylphenyl)hydrazine and a slight excess of acetone in a round-bottom flask.

-

Heat the mixture gently to form the corresponding hydrazone. The reaction can be monitored by TLC.

-

To the crude hydrazone, add the acid catalyst (e.g., polyphosphoric acid).

-

Heat the reaction mixture to a temperature typically between 100-180 °C. The optimal temperature should be determined empirically.

-

The reaction progress is monitored by TLC until the starting hydrazone is consumed.

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indole scaffold with the strategic placement of fluorine and methyl groups offers significant potential for the development of novel therapeutic agents with improved pharmacological profiles. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its biological activities and applications. As research into fluorinated heterocycles continues to expand, compounds like this compound will undoubtedly play a crucial role in the advancement of modern medicine.

References

-

Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

ResearchGate. 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF. Available at: [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Available at: [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. Available at: [Link]

-

PubMed Central. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

-

International Union of Crystallography. (IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (PDF) A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Available at: [Link]

-

Organic Syntheses. 1-methylindole. Available at: [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article. Available at: [Link]

-

RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

-

Chulalongkorn University Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

ACS Publications. Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. Available at: [Link]

-

Wikipedia. 5-Fluoro-DMT. Available at: [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 7-Fluoro-5-methyl-1H-indole: A Technical Guide to Characterizing Biological Activity

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutics and clinical candidates.[1] The strategic functionalization of this core structure offers a powerful avenue for modulating physicochemical properties and biological activity. This guide focuses on 7-Fluoro-5-methyl-1H-indole, a novel yet uncharacterized molecule, and provides a comprehensive framework for its biological evaluation. We will delve into the rationale behind its design, propose a systematic screening workflow to identify its biological targets, and provide detailed, field-proven protocols for key in vitro assays. This document is intended to serve as a practical roadmap for researchers seeking to unlock the therapeutic potential of this and other novel indole derivatives.

Introduction: The Rationale for this compound

The indole scaffold's prevalence in drug discovery stems from its ability to mimic peptide structures and engage in various non-covalent interactions with biological targets, particularly enzymes like protein kinases.[2][3] The specific substitutions on the this compound molecule are not arbitrary; they are deliberate choices grounded in established medicinal chemistry principles.

-

The Indole Core: This bicyclic aromatic system provides a rigid and versatile platform. Its nitrogen atom can act as a hydrogen bond donor, a key interaction for binding to many protein targets, including the hinge region of kinases.[4][5]

-

7-Fluoro Substitution: The incorporation of a fluorine atom is a widely used strategy in modern drug design.[6] Fluorine's high electronegativity can alter the electronic properties of the indole ring, influencing pKa and binding interactions. The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the molecule's metabolic stability and plasma half-life.[7] Furthermore, fluorine can increase lipophilicity, potentially improving cell membrane permeability and penetration into hydrophobic pockets of target proteins.[8]

-

5-Methyl Substitution: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can profoundly impact a compound's properties.[9] A methyl group at the 5-position can serve several purposes:

-

Hydrophobic Interactions: It can occupy small hydrophobic pockets within a binding site, increasing affinity and selectivity.

-

Conformational Restriction: It can influence the preferred conformation of the molecule, pre-organizing it for optimal binding.

-

Metabolic Shielding: Similar to fluorine, it can block a potential site of metabolism, improving pharmacokinetic properties.

-

Given these features, this compound is a prime candidate for investigation against a range of biological targets, with a particularly strong rationale for exploring its potential as a kinase inhibitor.

A Systematic Workflow for Biological Characterization

For a novel compound with no prior biological data, a tiered and systematic screening approach is essential. This strategy, outlined below, maximizes the potential for hit discovery while conserving resources. It begins with broad, high-throughput phenotypic screens to identify general bioactivity, followed by more focused target-based assays to elucidate the specific mechanism of action.

Caption: Proposed screening cascade for this compound.

Experimental Protocols: A Practical Guide

The following protocols represent robust, validated methods for executing the initial tiers of the proposed screening workflow.

Tier 1: General Cell Viability (MTT Assay)

This assay provides a quantitative measure of a compound's effect on cell metabolic activity, which is a proxy for cell viability and proliferation. It is a crucial first step to identify cytotoxic or cytostatic effects.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to form purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[11]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking for 5-10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Tier 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Given the prevalence of the indole scaffold in kinase inhibitors, a broad kinase panel screen is a high-priority next step.[12] The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.

Step-by-Step Methodology:

-

Reaction Setup: In a 384-well plate, set up the kinase reaction. To each well, add:

-

Kinase buffer (containing appropriate salts, DTT, and cofactors like Mg²⁺).

-

The specific kinase being tested.

-

The specific peptide or protein substrate for that kinase.

-

This compound at various concentrations (and a vehicle control).

-

-

Initiation: Start the reaction by adding a pre-determined concentration of ATP (often at the Km value for the specific kinase). The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes), ensuring the reaction is in the linear range.[14]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Tier 2: GPCR Binding Assay (Radioligand Competition)

Indole derivatives are also known to interact with G-protein coupled receptors (GPCRs), particularly serotonin receptors. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.[15]

Principle: This assay measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from its receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., HEK293 cells expressing the 5-HT₂ₐ receptor). This is typically done through cell lysis and centrifugation to isolate the membrane fraction.

-

Assay Setup: In a 96-well filter plate, combine:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand (e.g., [³H]-Ketanserin for the 5-HT₂ₐ receptor), typically at its Kₑ concentration.

-

The prepared cell membranes.

-

This compound at various concentrations.

-

-

Controls: Include wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known unlabeled ligand to saturate the receptors).

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity in each vial using a scintillation counter.

-

Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compound at each concentration. Plot these values to determine the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Interpretation and Future Directions

The initial screening data will guide the subsequent research strategy.

| Assay Type | Possible Outcome | Interpretation & Next Steps |

| Cell Viability | Potent cytotoxicity in cancer cells, low toxicity in normal cells. | Indicates potential as an anticancer agent. Proceed to broad kinase panel screening to identify potential oncogenic kinase targets. |

| Kinase Panel | Selective inhibition of one or a few kinases (e.g., IC₅₀ < 1 µM). | A promising hit. Validate with orthogonal biochemical assays. Determine the mode of inhibition (e.g., ATP-competitive). Proceed to cellular assays to confirm target engagement (e.g., Western blot for phosphorylation of a downstream substrate). |

| GPCR Binding | High affinity for a specific receptor (e.g., Ki < 100 nM). | A potential receptor modulator. Follow up with a functional assay (e.g., calcium mobilization, cAMP) to determine if the compound is an agonist, antagonist, or allosteric modulator.[16] |

| All Assays | No significant activity. | The compound may target a class not tested, have poor solubility, or be inactive. Consider structural modifications or testing in different assay systems. |

| Table 1: Interpreting Primary Screening Data. |

Should this compound demonstrate potent and selective activity in these primary assays, the next phase of research would involve detailed structure-activity relationship (SAR) studies, lead optimization to improve potency and pharmacokinetic properties, and eventual evaluation in in vivo disease models.

Conclusion

While the biological activity of this compound is currently uncharacterized, its structure is rationally designed based on proven medicinal chemistry principles. The indole core, combined with strategic fluoro and methyl substitutions, makes it a compelling candidate for drug discovery, particularly in the realm of kinase inhibition. The systematic, tiered screening workflow and detailed protocols provided in this guide offer a clear and efficient path for researchers to elucidate its biological function and unlock its therapeutic potential. This framework is not only applicable to the title compound but also serves as a robust template for the initial characterization of other novel chemical entities in a drug discovery program.

References

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved January 22, 2026, from [Link]

-

MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2023). Indole and indoline scaffolds in drug discovery. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Retrieved January 22, 2026, from [Link]

-

PubMed. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved January 22, 2026, from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 22, 2026, from [Link]

-

ChemRxiv. (n.d.). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved January 22, 2026, from [Link]

-

Bio-protocol. (n.d.). In vitro kinase assay and inhibition assay. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. Retrieved January 22, 2026, from [Link]

-

RSC Publishing. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Reactivity-Based Screening for Natural Product Discovery. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved January 22, 2026, from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved January 22, 2026, from [Link]

-

J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved January 22, 2026, from [Link]

-

PubMed. (1994). Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation of a Series of Fluorinated 3-benzyl-5-indolecarboxamides.... Retrieved January 22, 2026, from [Link]

-

Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved January 22, 2026, from [Link]

-

American Chemical Society. (2023). Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (2026). Proteome-Mining and Chemical Activation of Hidden Bioactive Fragments as Antimicrobial Assemblies. Retrieved January 22, 2026, from [Link]

-

T. Horton. (1994). MTT Cell Assay Protocol. Retrieved January 22, 2026, from [Link]

-

Repositório Aberto da Universidade do Porto. (n.d.). Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular A. Retrieved January 22, 2026, from [Link]

-

Growing Science. (2023). Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Retrieved January 22, 2026, from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 22, 2026, from [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved January 22, 2026, from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved January 22, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 22, 2026, from [Link]

-

Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 22, 2026, from [Link]

-

MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved January 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. multispaninc.com [multispaninc.com]

- 16. reactionbiology.com [reactionbiology.com]

Potential therapeutic applications of 7-Fluoro-5-methyl-1H-indole

An In-Depth Technical Guide to the Therapeutic Potential of 7-Fluoro-5-methyl-1H-indole

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically successful pharmaceuticals.[1][2] Strategic modification of this core can yield compounds with highly specific and potent biological activities. This guide focuses on this compound, a halogenated indole derivative with significant, yet underexplored, therapeutic potential. The introduction of fluorine at the 7-position is a critical design choice, intended to enhance metabolic stability and modulate electronic properties for improved target binding, drawing parallels from established bioisosteric relationships with scaffolds like 7-azaindole.[3][4] This document synthesizes the available chemical data and compelling preclinical evidence for related structures to build a robust scientific case for the investigation of this compound in two primary therapeutic areas: as a novel antiviral agent targeting influenza virus and as a foundational scaffold for the development of next-generation kinase inhibitors in oncology and immunology.

The Indole Scaffold: A Foundation for Drug Design

The indole ring system, an aromatic bicyclic heterocycle, is a recurring motif in molecules that modulate fundamental biological processes.[5] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility has led to the development of indole-based drugs across a wide spectrum of diseases, from cancer to neurological disorders.[6][7]

Strategic Imperative of Fluorination

The substitution of hydrogen with fluorine is a well-established strategy in modern drug design, with over 20% of all marketed pharmaceuticals containing at least one fluorine atom.[8] In the context of the indole scaffold, fluorination offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indole N-H proton, influencing its ability to act as a hydrogen bond donor.

-

Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with electron-rich pockets in a protein binding site, thereby increasing binding affinity and selectivity.

-

Bioisosterism: As demonstrated in several studies, the 7-fluoroindole core can serve as an effective bioisostere for the 7-azaindole scaffold, a prominent "hinge-binding" motif in many kinase inhibitors.[3][4] This substitution can mitigate off-target effects, such as unwanted kinase activity or metabolism by aldehyde oxidase.[3]

Synthesis and Characterization of this compound

The availability of a robust and scalable synthetic route is paramount for the exploration of any new chemical entity. While the specific synthesis of this compound is not extensively detailed in the public literature, a logical pathway can be constructed based on established indole syntheses like the Fischer methodology and published routes for analogous compounds.[3][9]

Proposed Retrosynthetic Pathway

The synthesis can be logically approached via a Fischer indole synthesis, a reliable and time-tested method for constructing the indole core.

Caption: Proposed Fischer Indole Synthesis workflow for the target compound.

Step-by-Step Synthesis Protocol

Causality: This protocol is designed for efficiency and reliability. The conversion of the aniline to a hydrazine is a standard, high-yielding procedure. The subsequent Fischer cyclization is a powerful C-C and C-N bond-forming reaction that directly constructs the desired bicyclic indole core. The choice of an acid catalyst like polyphosphoric acid (PPA) is crucial as it facilitates both the key[10][10]-sigmatropic rearrangement and subsequent dehydration/aromatization steps.

-

Diazotization: To a cooled (0-5 °C) solution of 2-Fluoro-4-methylaniline in concentrated HCl, add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction to Hydrazine: Add a solution of tin(II) chloride (SnCl₂) in concentrated HCl to the diazonium salt solution. Allow the reaction to warm to room temperature and stir for 2-3 hours. The resulting precipitate of (2-Fluoro-4-methylphenyl)hydrazine hydrochloride is filtered, washed with a small amount of cold water, and dried.

-

Hydrazone Formation: The hydrazine hydrochloride is neutralized and condensed with a suitable ketone (e.g., acetone or a protected pyruvate derivative) in a solvent like ethanol with catalytic acid to form the corresponding hydrazone.

-

Fischer Indole Cyclization: The crude hydrazone is added to polyphosphoric acid (PPA) or another suitable catalyst (e.g., ZnCl₂) and heated (typically 80-120 °C) until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification: The reaction mixture is cooled and carefully quenched with ice water, then neutralized with a base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Therapeutic Application I: Antiviral Agent for Influenza

Mechanism of Action: Targeting the PB2 Cap-Binding Domain

Influenza A and B viruses are responsible for seasonal epidemics and occasional pandemics. A critical process in their replication is "cap-snatching," where the viral RNA polymerase, a heterotrimer of PA, PB1, and PB2 subunits, cleaves the 5' cap from host pre-mRNAs. This stolen cap is then used to prime the synthesis of viral mRNA. The Polymerase Basic 2 (PB2) subunit contains a highly conserved aromatic pocket that is responsible for recognizing and binding the 7-methylguanosine (m⁷G) of the host mRNA cap. Inhibition of this PB2 cap-binding domain is a validated antiviral strategy that halts viral replication.

Research has successfully identified 7-azaindole derivatives as potent inhibitors that occupy this pocket. Crucially, a study on novel indole-based inhibitors found that 7-fluoroindole acts as an effective bioisostere for 7-azaindole, demonstrating potent inhibition of virally infected cells and target engagement with the influenza PB2 protein.[3] This provides a direct and compelling rationale for investigating this compound as a potential anti-influenza therapeutic.

Caption: The indole scaffold competitively inhibits ATP binding at the kinase hinge.

Data Summary: Activity of Related Fluorinated Heterocycles

The following table summarizes reported activity for structurally related compounds, providing a benchmark for the potential potency of derivatives of this compound.

| Compound Class | Target Kinase | Reported Potency (IC₅₀) | Therapeutic Area | Reference |

| 7-Fluoroindazole Derivatives | Syk | 10 - 50 nM | Inflammatory Disease | [8] |

| Pyrrolo[2,3-d]pyrimidine (GSK2606414) | PERK | 0.4 nM | Oncology | [11] |

| 7-Azaindole Derivatives | Cdc7 | 31 nM (for best inhibitor) | Oncology | [12] |

Experimental Protocol: General Kinase Inhibition Assay (ADP-Glo™)

Expertise: The ADP-Glo™ assay is a superior choice for primary screening. It is a universal, luminescence-based assay that measures the amount of ADP produced during the kinase reaction. Its high sensitivity and resistance to signal interference make it robust for screening large compound libraries against virtually any kinase.

-

Kinase Reaction:

-

In a 384-well plate, add the test compound (this compound derivative) at various concentrations.

-

Add the target kinase and its specific substrate peptide.

-

Initiate the reaction by adding a concentration of ATP that is at or below the Kₘ for the specific kinase.

-

Incubate at the optimal temperature (e.g., 30 °C) for the optimal time (e.g., 60 minutes).

-

-

Signal Generation (Step 1):

-

Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

-

Signal Generation (Step 2):

-

Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which converts the ADP generated in step 1 into a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the luminescence signal using a plate-reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Plot the signal against the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

-

Future Directions and Conclusion

This compound represents a chemical scaffold of significant strategic value. The confluence of the indole core's privileged nature with the advantageous properties imparted by fluorination provides a strong foundation for innovative drug discovery programs.

Immediate next steps should include:

-

Confirmation of Synthetic Route: Optimization and validation of the proposed synthesis to ensure a reliable supply of the core molecule.

-

In Vitro Screening: Evaluation of the core molecule and rationally designed derivatives in the described PB2 binding and a panel of kinase inhibition assays.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification at the N-1 and C-3 positions of the indole ring to optimize potency and selectivity for identified targets.

-

ADME Profiling: Early assessment of metabolic stability, solubility, and permeability to ensure the development of drug-like properties.

References

-

Clark, M. P., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. ACS Medicinal Chemistry Letters. Available at: [Link]

-

El-Gendy, M. A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

El-Nakkady, S. S., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]

-

Li, G., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Majd, N. K., & Shiri, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

-

Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [Link]

-

Shafi, S., et al. (2019). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules. Available at: [Link]

-

Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available at: [Link]

-

Tellez-Giron, A., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

-

Le, T. (2018). Synthesis of 5-Fluoroindole-5-13C. DiVA portal. Available at: [Link]

-

ResearchGate. (2023). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. ResearchGate. Available at: [Link]

-

Encyclopedia.pub. (2020). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. Available at: [Link]

-

Singh, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

-

Unciti-Broceta, A. (2019). New indole and 7-azaindole derivatives as protein kinase inhibitors. University of Padua Doctoral Thesis. Available at: [Link]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]

Sources

- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives as Anti-Lung Cancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 3. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

7-Fluoro-5-methyl-1H-indole: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine and methyl groups can profoundly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive technical overview of 7-Fluoro-5-methyl-1H-indole, a promising but under-documented building block for drug discovery. We will delve into its synthetic pathways, analyze the strategic rationale for its specific substitution pattern, and explore its potential applications in designing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, actionable protocols.

The Strategic Advantage of Fluorine and Methyl Group Co-substitution on the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, present in essential biomolecules like serotonin and melatonin.[1] Its derivatization allows for the fine-tuning of biological activity. The co-substitution with a fluorine atom at the 7-position and a methyl group at the 5-position is a deliberate tactic to optimize drug-like properties.

The Role of the 7-Fluoro Substituent:

The introduction of a fluorine atom, the most electronegative element, at the C-7 position of the indole ring offers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can shield adjacent positions from metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indole nitrogen, influencing its hydrogen bonding capabilities and overall acid-base properties. This can be critical for target engagement and pharmacokinetic profiles.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein's binding pocket, potentially increasing ligand affinity and selectivity.

-

Improved Membrane Permeability: Strategic fluorination can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

The Impact of the 5-Methyl Substituent:

The methyl group at the C-5 position, while seemingly simple, provides key benefits:

-

Increased Lipophilicity: The methyl group contributes to the overall lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

-

Steric Influence: It can provide a crucial steric anchor to orient the molecule within a binding site, potentially improving selectivity for the target protein over off-targets.

-

Metabolic Blocking: Similar to fluorine, a methyl group can block a potential site of metabolism, further enhancing the molecule's metabolic stability.

The combination of these two substituents on the indole scaffold creates a building block with a unique electronic and steric profile, making this compound a valuable tool for addressing common challenges in drug development such as poor metabolic stability and off-target effects.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and robust synthetic route can be designed based on the well-established Fischer indole synthesis.[3] This method involves the acid-catalyzed cyclization of a phenylhydrazone.[4]

Proposed Synthetic Pathway:

Caption: Proposed Fischer indole synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a well-reasoned, hypothetical procedure based on established chemical principles.

Step 1: Synthesis of 3-Fluoro-5-methylphenylhydrazine

-

Diazotization of 3-Fluoro-5-methylaniline:

-

To a stirred solution of 3-Fluoro-5-methylaniline (1.0 eq) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction to the Hydrazine:

-

The cold diazonium salt solution is then added slowly to a stirred solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate of the hydrazine hydrochloride salt is collected by filtration, washed with a small amount of cold water, and dried.

-

The free hydrazine base can be obtained by treatment with a strong base (e.g., NaOH) and extraction into an organic solvent.

-

Step 2: Fischer Indole Synthesis of this compound

-

Hydrazone Formation and Cyclization:

-

A mixture of 3-Fluoro-5-methylphenylhydrazine (1.0 eq) and a suitable ketone or aldehyde (e.g., acetone, 1.2 eq) in a high-boiling solvent (e.g., toluene or xylene) is heated in the presence of an acid catalyst.

-

Commonly used catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[3]

-

The reaction is heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

-

Physicochemical Properties and Spectroscopic Characterization (Predicted)

While experimental data is scarce, the physicochemical properties and spectroscopic signatures of this compound can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₉H₈FN | Confirmed by supplier data.[5] |

| Molecular Weight | 149.17 g/mol | Confirmed by supplier data.[5] |

| Appearance | Off-white to light brown solid | Typical for indole derivatives. |

| Melting Point | 70-90 °C | Based on similar substituted indoles. |

| LogP | 2.5 - 3.5 | Increased lipophilicity due to methyl and fluoro groups. |

| pKa (indole N-H) | 16.0 - 16.5 | Lowered due to the electron-withdrawing fluorine at C7. |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group. The fluorine at C7 will cause characteristic splitting of the adjacent aromatic proton at C6. The methyl protons at C5 will appear as a singlet around 2.4 ppm.

-

¹³C NMR: The carbon NMR will show nine distinct signals. The carbon atoms attached to fluorine (C7) and nitrogen will have characteristic chemical shifts.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the 7-position. The chemical shift will be indicative of its electronic environment on the indole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 149.06, consistent with the molecular formula C₉H₈FN.

Reactivity and Application as a Synthetic Intermediate

This compound is a versatile building block for further chemical modifications. The indole ring has several reactive positions that can be functionalized to build more complex molecules.

Caption: Key reactive sites on the this compound scaffold.

-

N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or sulfonylated to introduce a variety of substituents. This is a common strategy to modulate the molecule's properties and explore structure-activity relationships (SAR).

-

C3-Functionalization: The C3 position is the most nucleophilic carbon and is highly susceptible to electrophilic substitution. Reactions such as the Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation can be used to introduce various functional groups at this position.

-

C2-Functionalization: While less reactive than C3, the C2 position can be functionalized, often after N-protection, through lithiation followed by quenching with an electrophile.

-

Benzene Ring Functionalization: The benzene portion of the indole can undergo further electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

Potential Therapeutic Applications and Future Perspectives

Given the established importance of fluorinated indoles in medicinal chemistry, this compound holds significant potential as a scaffold for developing novel therapeutics across various disease areas.

-

Oncology: Many kinase inhibitors incorporate an indole core. The specific substitution pattern of this compound could be exploited to develop selective inhibitors of kinases implicated in cancer.

-

Neuroscience: As an analog of serotonin, indole derivatives are frequently explored for their activity on serotonin receptors and transporters. This scaffold could be a starting point for developing novel antidepressants, anxiolytics, or antipsychotics.

-

Infectious Diseases: Indole-based compounds have shown promise as antiviral and antibacterial agents. The unique electronic properties conferred by the 7-fluoro substituent could lead to the discovery of new anti-infective agents with novel mechanisms of action.

The strategic design of this building block, combining metabolic stability and lipophilicity enhancements, makes it an attractive starting point for lead optimization campaigns. As synthetic methodologies become more advanced, the accessibility and utility of such specifically substituted indoles will likely increase, opening new avenues for drug discovery.

Conclusion

This compound represents a valuable, albeit underutilized, building block in the medicinal chemist's toolbox. Its unique combination of a metabolically robust fluorine atom and a lipophilic methyl group on the privileged indole scaffold provides a strong foundation for the design of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. While detailed experimental data for this specific molecule is not yet widely available, its synthesis is feasible through established methods, and its potential applications are vast. This guide serves to highlight the strategic value of this compound and to encourage its exploration in future drug discovery endeavors.

References

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available from: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

-

Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available from: [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. Available from: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. Available from: [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]

- Preparation method of 5-bromo-7-methylindole. Google Patents.

-

This compound-2-carboxylic acid 1g. Dana Bioscience. Available from: [Link]

-

Indole derivatives: A versatile scaffold in modern drug discovery—An updated review on their multifaceted therapeutic applications (2020–2024). PubMed Central. Available from: [Link]

-

An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available from: [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing. Available from: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

Antimicrobial and anticancer potential of fluorinated indoles.

An In-Depth Technical Guide to the Antimicrobial and Anticancer Potential of Fluorinated Indoles

Executive Summary

The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful strategy in medicinal chemistry, leading to the development of novel therapeutic agents with enhanced potency and favorable pharmacokinetic profiles. This guide provides a comprehensive technical overview of the burgeoning field of fluorinated indoles, focusing on their significant potential as both anticancer and antimicrobial agents. We will explore the synthetic methodologies for creating these compounds, delve into their mechanisms of action, analyze structure-activity relationships, and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated indoles in their therapeutic programs.

The Strategic Advantage of Fluorine in Indole-Based Drug Discovery

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] The introduction of fluorine, the most electronegative element, into this scaffold is not a trivial modification; it is a deliberate strategy to modulate a molecule's physicochemical properties. The C-F bond is stronger than a C-H bond, which can block metabolic pathways and increase the metabolic stability of a drug candidate.[2] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and modify the overall electronic distribution of the indole ring system. These perturbations can lead to enhanced binding affinity for biological targets and improved pharmacokinetic properties, such as increased membrane permeability and bioavailability.[2] Consequently, fluorinated compounds represent a significant portion of approved pharmaceuticals.

Synthetic Pathways to Fluorinated Indoles

The synthesis of fluorinated indoles can be broadly categorized into two approaches: pre-fluorination of starting materials before indole ring formation, or direct fluorination of a pre-formed indole core. The choice of strategy often depends on the desired position of the fluorine atom and the tolerance of other functional groups on the molecule.

Synthesis from Fluorinated Precursors

A common and reliable method involves using fluorinated anilines or other precursors in classical indole syntheses like the Fischer, Bischler, or Madelung synthesis. This approach offers excellent control over the regioselectivity of fluorination on the benzene portion of the indole. However, it may require multi-step pre-functionalization of the starting materials.[3]

Direct C-H Fluorination

Recent advances have focused on the direct C-H fluorination of the indole nucleus, which is a more atom-economical approach. Electrophilic fluorinating agents, such as Selectfluor®, are widely used. However, controlling the regioselectivity can be challenging due to the electron-rich nature of the indole ring. Innovative methods, including the use of directing groups or specialized catalyst systems (e.g., palladium or silver-mediated fluorination), have been developed to achieve higher selectivity.[3] Some modern methods even utilize micellar catalysis in water, presenting a more environmentally benign process.[3]

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis and evaluation of fluorinated indoles.

Caption: Inhibition of RTK signaling by fluorinated indoles.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of fluorinated indoles is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the indole ring.

-

Position of Fluorine: Studies have shown that the position of the fluorine atom can dramatically affect activity. For example, in a series of monofluorinated indolin-2-ones, a 6-fluoro derivative was found to be significantly more potent against hepatocellular carcinoma cells than its 5-fluoro counterpart. [4]* Electron-Withdrawing vs. Donating Groups: The presence of electron-withdrawing groups on the indole ring can sometimes lower its reactivity in synthesis but can be crucial for biological activity. [3]Conversely, the addition of larger, polar substituents can sometimes enhance activity by improving interactions with the target protein's binding pocket. [5]* Hybrid Molecules: Combining the fluorinated indole scaffold with other pharmacologically active moieties, such as thiazole or bis-indole structures, has been a successful strategy to enhance anticancer activity. [5]